molecular formula C17H13Cl2N3O4S B10913848 7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10913848
M. Wt: 426.3 g/mol
InChI Key: YYBZOUJLZTZVAU-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a dichlorophenyl group, and a methoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, typically using a halogenated precursor and a suitable nucleophile.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain is attached via an alkylation reaction, using an appropriate alkylating agent.

    Oxidation and Sulfanylation: The final steps involve oxidation to introduce the oxo group and sulfanylation to add the thiol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the oxo group can yield hydroxyl derivatives.

Scientific Research Applications

7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Similar structure but lacks the thiol group.

    7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

Uniqueness

The uniqueness of 7-(3,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiol and oxo groups, along with the dichlorophenyl and methoxyethyl moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H13Cl2N3O4S

Molecular Weight

426.3 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H13Cl2N3O4S/c1-26-5-4-22-14-13(15(23)21-17(22)27)9(16(24)25)7-12(20-14)8-2-3-10(18)11(19)6-8/h2-3,6-7H,4-5H2,1H3,(H,24,25)(H,21,23,27)

InChI Key

YYBZOUJLZTZVAU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)NC1=S

Origin of Product

United States

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